4-Bromo-2-(2-methyl-1H-imidazol-1-YL)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(2-methyl-1H-imidazol-1-YL)benzaldehyde is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromine atom at the 4-position of the benzaldehyde ring and a 2-methyl-1H-imidazole moiety at the 2-position. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-methyl-1H-imidazol-1-YL)benzaldehyde typically involves the following steps:
Bromination of Benzaldehyde: The starting material, benzaldehyde, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 4-position.
Formation of 2-Methyl-1H-imidazole: The imidazole ring is synthesized separately by reacting glyoxal with ammonia and formaldehyde, followed by methylation using methyl iodide.
Coupling Reaction: The brominated benzaldehyde is then coupled with 2-methyl-1H-imidazole under basic conditions, typically using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-methyl-1H-imidazol-1-YL)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Condensation: Amines or hydrazines, acidic or basic catalysts.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Bromo-2-(2-methyl-1H-imidazol-1-YL)benzoic acid.
Reduction: 4-Bromo-2-(2-methyl-1H-imidazol-1-YL)benzyl alcohol.
Condensation: Corresponding imines or hydrazones.
Scientific Research Applications
4-Bromo-2-(2-methyl-1H-imidazol-1-YL)benzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its imidazole moiety.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of functional materials, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-methyl-1H-imidazol-1-YL)benzaldehyde is primarily attributed to its ability to interact with biological targets through its imidazole ring. The imidazole moiety can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)benzaldehyde: Lacks the bromine and methyl groups, making it less reactive in certain substitution reactions.
2-Bromo-1-methyl-1H-imidazole: Contains a bromine atom on the imidazole ring, offering different reactivity and applications.
4-(1H-Imidazol-1-yl)benzoic acid: Features a carboxylic acid group instead of an aldehyde, altering its chemical behavior and applications.
Uniqueness
4-Bromo-2-(2-methyl-1H-imidazol-1-YL)benzaldehyde is unique due to the presence of both a bromine atom and a 2-methyl-1H-imidazole moiety. This combination enhances its reactivity and versatility in synthetic chemistry, making it a valuable intermediate for the development of various functional molecules.
Properties
Molecular Formula |
C11H9BrN2O |
---|---|
Molecular Weight |
265.11 g/mol |
IUPAC Name |
4-bromo-2-(2-methylimidazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H9BrN2O/c1-8-13-4-5-14(8)11-6-10(12)3-2-9(11)7-15/h2-7H,1H3 |
InChI Key |
QAUZIKCNYBXUGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=C(C=CC(=C2)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.